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Compound of Interest

Compound Name:
5-Bromo-2-(piperidin-1-

yl)pyrimidine

Cat. No.: B1273595 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for the compound 5-Bromo-2-(piperidin-1-yl)pyrimidine. Due to the absence of publicly

available experimental spectra for this specific molecule, this document presents synthesized

data based on the known spectroscopic characteristics of its constituent fragments: the 5-

bromopyrimidine core and the piperidine ring. This guide is intended to serve as a reference for

the identification and characterization of this compound and its analogs in a research and

development setting.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 5-Bromo-2-(piperidin-1-yl)pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~8.4 s 2H
H-4, H-6 (Pyrimidine

ring)

~3.6 t 4H
H-2', H-6' (Piperidine

ring, α to N)

~1.6 m 6H
H-3', H-4', H-5'

(Piperidine ring)

Predicted solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~161 C-2 (Pyrimidine ring, attached to piperidine)

~158 C-4, C-6 (Pyrimidine ring)

~115 C-5 (Pyrimidine ring, attached to Br)

~45 C-2', C-6' (Piperidine ring, α to N)

~26 C-3', C-5' (Piperidine ring)

~24 C-4' (Piperidine ring)

Predicted solvent: CDCl₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium
Aromatic C-H stretch

(pyrimidine ring)

~2950-2850 Strong
Aliphatic C-H stretch

(piperidine ring)

~1600-1550 Strong
C=N and C=C stretching

(pyrimidine ring)

~1450 Medium CH₂ bending (piperidine ring)

~1300-1200 Medium C-N stretching

~1050 Medium C-Br stretching

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

241/243
[M]⁺ and [M+2]⁺ molecular ion peaks (due to

⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio)

158/160
Fragment corresponding to the loss of the

piperidine ring

84
Fragment corresponding to the piperidine

radical cation

Experimental Protocols
The following are general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra would be recorded on a standard NMR spectrometer,

for instance, a Bruker Avance operating at 400 MHz for ¹H and 100 MHz for ¹³C. The sample

would be prepared by dissolving approximately 5-10 mg of 5-Bromo-2-(piperidin-1-
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yl)pyrimidine in about 0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃),

containing tetramethylsilane (TMS) as an internal standard (0 ppm). ¹H NMR spectra would be

acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. ¹³C NMR

spectra would be proton-decoupled to simplify the spectrum to single lines for each carbon

atom.

IR Spectroscopy
The infrared spectrum would be obtained using a Fourier Transform Infrared (FT-IR)

spectrometer. A small amount of the solid sample would be finely ground with dry potassium

bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film of the sample

could be cast on a salt plate from a volatile solvent. The spectrum would be recorded over the

range of 4000-400 cm⁻¹.

Mass Spectrometry
Mass spectral data would be acquired using a mass spectrometer with an electron ionization

(EI) source. A small amount of the sample would be introduced into the instrument, typically via

a direct insertion probe for a solid sample. The molecules would be ionized by a beam of

electrons, and the resulting charged fragments would be separated by a mass analyzer based

on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic

organic compound like 5-Bromo-2-(piperidin-1-yl)pyrimidine.
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Caption: Workflow for the synthesis and spectroscopic characterization of an organic

compound.

To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-2-(piperidin-1-
yl)pyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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